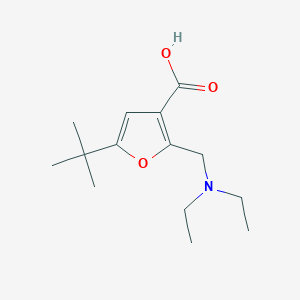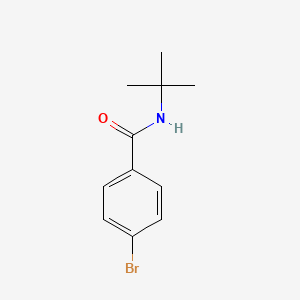
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol" often involves multi-step processes that can include palladium-catalyzed cycloisomerization, allylic isomerization, or allylic nucleophilic substitution reactions. For instance, a novel two-step synthesis involving palladium-catalyzed cycloisomerization of phenols under basic conditions followed by acid-catalyzed isomerization or allylic nucleophilic substitution has been reported, highlighting the complexity and efficiency of modern synthetic routes (Gabriele, Mancuso, & Salerno, 2008).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis in Metallophthalocyanines : The compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol has been utilized in the synthesis of novel metallophthalocyanines. These compounds exhibit unique properties, including water solubility, making them potential candidates for applications in photodynamic therapy (PDT) (Göksel, Bıyıklıoğlu, & Durmuş, 2017).
Biological and Pharmacological Research
- Antimicrobial Properties : A derivative of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol showed significant antimicrobial activity against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Şenkardeş et al., 2020).
Chemical Reactions and Properties
Role in High-Temperature Water Reactions : The compound has been studied for its behavior in high-temperature water reactions. Such studies are crucial for understanding the environmental impact and the potential for green chemistry applications (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Electropolymerization Studies : Research involving derivatives of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in electropolymerization studies has been conducted. This research contributes to the development of advanced materials with specific electrical properties (Bıyıklıoğlu & Alp, 2017).
Propriétés
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPUFZXVSZQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349496 | |
| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
CAS RN |
78510-05-1 | |
| Record name | 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)